1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2 and a molecular weight of 295.22 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a fluorine atom and a methyl group on the benzyl moiety .
Preparation Methods
The synthesis of 1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Benzyl Moiety: The starting material, 3-fluoro-2-methylbenzyl chloride, is prepared through the chlorination of 3-fluoro-2-methylbenzyl alcohol.
Nucleophilic Substitution: The benzyl chloride is then reacted with piperidin-4-amine under basic conditions to form 1-(3-fluoro-2-methylbenzyl)piperidin-4-amine.
Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride has diverse scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylbenzyl)piperidin-4-amine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Fluoro-2-ethylbenzyl)piperidin-4-amine dihydrochloride: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine hydrochloride: Similar structure but with a single hydrochloride salt instead of dihydrochloride.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(3-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-11(3-2-4-13(10)14)9-16-7-5-12(15)6-8-16;;/h2-4,12H,5-9,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJMQCCJMZWKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CN2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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